![molecular formula C19H18N4O2 B2487379 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea CAS No. 2034577-84-7](/img/structure/B2487379.png)
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea
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Description
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea is a chemical compound that can be synthesized through various chemical reactions. It belongs to the class of compounds known as ureas, which have wide-ranging applications in chemistry and biology due to their unique structural and functional properties.
Synthesis Analysis
The synthesis of related urea compounds involves multiple steps, including carbonylation reactions and substitution reactions. A typical synthesis might involve reacting an amine with an isocyanate to form the urea linkage. For instance, a one-step synthesis method for a similar urea compound utilized triphosgene for carbonylation, followed by the addition of an aniline derivative to generate the urea linkage with a yield of 72% (Sarantou & Varvounis, 2022).
Safety and Hazards
Most safety hazards in a urea plant involve a release of toxic ammonia of which 90% can occur suddenly, without any pre-warning . Other main safety hazards are crystallization risks, vibration risks, backflow risks, hydrogen explosion risks, ammonium carbamate corrosion risks and corrosion under insulation / atmospheric corrosion risks .
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(12-17)23-19(24)22-13-15-4-3-9-21-18(15)14-7-10-20-11-8-14/h2-12H,13H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKYUYHPDBFCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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